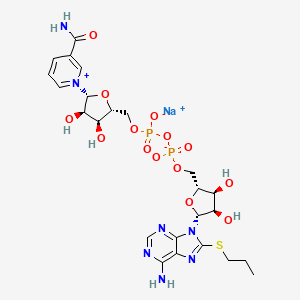

8-propylthio NAD+ (sodium salt)

Beschreibung

Significance of Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) in Cellular Metabolism and Signaling

Nicotinamide Adenine Dinucleotide (NAD+) is a ubiquitous and critical coenzyme found in all living cells. molecularmetabolism.com Its fundamental role lies in mediating redox reactions, acting as a crucial electron carrier in a multitude of metabolic pathways essential for energy production. nih.gov In its oxidized form, NAD+, it accepts electrons and protons to become NADH, which then donates these electrons to the electron transport chain, driving the synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. nih.gov This NAD+/NADH cycle is central to glycolysis, the citric acid cycle, and fatty acid oxidation. nih.gov

Beyond its well-established function in redox metabolism, NAD+ has emerged as a key signaling molecule and a substrate for several families of enzymes. oup.comnih.govnih.gov These NAD+-consuming enzymes include sirtuins (a class of protein deacetylases), poly(ADP-ribose) polymerases (PARPs), and CD38/157 ectoenzymes. nih.gov Sirtuins utilize NAD+ to remove acetyl groups from proteins, thereby regulating a wide array of cellular processes, including gene expression, DNA repair, and stress responses. nih.govnih.gov PARPs use NAD+ to synthesize poly(ADP-ribose) chains, a post-translational modification crucial for DNA repair and the maintenance of genomic stability. nih.gov CD38 and CD157 are cell surface enzymes that hydrolyze NAD+ to produce second messengers like cyclic ADP-ribose, which is involved in calcium signaling. nih.gov

Given its central role in both energy metabolism and cellular signaling, the maintenance of NAD+ homeostasis is critical for cellular health. nih.gov Fluctuations in NAD+ levels or the NAD+/NADH ratio can have profound effects on cellular function and have been implicated in aging and various diseases. molecularmetabolism.comsemanticscholar.org

Rationale for the Development of NAD+ Analogs in Chemical Biology Research

The multifaceted roles of NAD+ make it a compelling target for biochemical and pharmacological research. However, studying the specific functions of NAD+-dependent enzymes is often challenging due to the ubiquitous nature of NAD+ and the multitude of pathways it influences. To overcome this, researchers have developed a wide range of synthetic NAD+ analogs. nih.govnih.gov These analogs are invaluable tools in chemical biology for several reasons:

Probing Enzyme Mechanisms: Modified NAD+ molecules can be used to investigate the active sites and catalytic mechanisms of NAD+-dependent enzymes. By altering specific parts of the NAD+ structure, researchers can identify key interactions between the coenzyme and the enzyme.

Selective Inhibition: Some NAD+ analogs can act as selective inhibitors of specific NAD+-consuming enzymes. researchgate.net This allows for the dissection of the physiological roles of individual enzymes in complex biological systems.

Activity-Based Probes: Analogs can be designed with reporter groups, such as fluorophores or biotin (B1667282) tags, to enable the detection, visualization, and quantification of enzyme activity in real-time. researchgate.net

Structural Studies: The use of NAD+ analogs can facilitate the crystallization of enzyme-coenzyme complexes, providing detailed structural insights into their interactions.

The design of these analogs often involves modifications at various positions of the NAD+ molecule, including the nicotinamide, adenine, or ribose moieties. researchgate.net These chemical alterations can confer unique properties, such as altered binding affinity, modified reactivity, or resistance to cleavage by certain enzymes.

Overview of 8-Propylthio NAD+ (Sodium Salt) as a Mechanistic Probe and Research Tool

8-propylthio NAD+ (sodium salt) is a synthetic derivative of NAD+ that has been modified at the 8-position of the adenine ring with a propylthio group. This specific modification imparts unique properties to the molecule, making it a valuable tool for studying certain NAD+-dependent enzymes, particularly poly(ADP-ribose) polymerases (PARPs).

One of the key applications of 8-propylthio NAD+ is in chemical genetic approaches to identify the targets of PARP enzymes. This strategy involves engineering a mutant version of a PARP enzyme, often referred to as a "gatekeeper" mutant, which creates a larger pocket near the NAD+ binding site. This engineered pocket can accommodate the bulkier 8-propylthio NAD+ analog, which is not efficiently utilized by the wild-type enzyme. This allows for the specific labeling and identification of substrates of the mutant PARP in a cellular context. For instance, 8-propylthio NAD+ has been instrumental in screening for analog-sensitive PARP1 gatekeeper mutations and has played a role in discovering the targets of PARP-1, revealing its involvement in transcription elongation.

The properties of 8-propylthio NAD+ and a related analog, 8-butylthio NAD+, are summarized in the table below.

| Property | 8-propylthio NAD+ (sodium salt) | 8-butylthio NAD+ (sodium salt) |

| CAS Number | 2022926-18-5 | 2022926-17-4 |

| Molecular Formula | C₂₄H₃₂N₇O₁₄P₂S • Na | C₂₅H₃₄N₇O₁₄P₂S • Na |

| Molecular Weight | 759.6 g/mol | 773.6 g/mol |

| Solubility | Soluble in water | Soluble in water |

| Primary Application | Screening of analog-sensitive PARP1 gatekeeper mutations. | Screening of analog-sensitive PARP1 gatekeeper mutations. |

Eigenschaften

Molekularformel |

C24H32N7NaO14P2S |

|---|---|

Molekulargewicht |

759.6 g/mol |

IUPAC-Name |

sodium;[[(2R,3S,4R,5R)-5-(6-amino-8-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C24H33N7O14P2S.Na/c1-2-6-48-24-29-14-19(25)27-10-28-21(14)31(24)23-18(35)16(33)13(44-23)9-42-47(39,40)45-46(37,38)41-8-12-15(32)17(34)22(43-12)30-5-3-4-11(7-30)20(26)36;/h3-5,7,10,12-13,15-18,22-23,32-35H,2,6,8-9H2,1H3,(H5-,25,26,27,28,36,37,38,39,40);/q;+1/p-1/t12-,13-,15-,16-,17-,18-,22-,23-;/m1./s1 |

InChI-Schlüssel |

WEFQZNBGICHCJP-JIVSRYSWSA-M |

Isomerische SMILES |

CCCSC1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)[N+]5=CC=CC(=C5)C(=O)N)O)O)O)O)N.[Na+] |

Kanonische SMILES |

CCCSC1=NC2=C(N=CN=C2N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)[N+]5=CC=CC(=C5)C(=O)N)O)O)O)O)N.[Na+] |

Herkunft des Produkts |

United States |

Biochemical Mechanisms of Action and Enzyme Interactions

Interaction with Poly(ADP-Ribose) Polymerases (PARPs)

The introduction of a propylthio group at the 8th position of the adenine (B156593) moiety of NAD+ has profound implications for its interaction with the PARP family of enzymes. This modification has been instrumental in the development of chemical genetic approaches to dissect the specific roles of individual PARP members.

Role in Screening Analog-Sensitive PARP1 Gatekeeper Mutations

The development of analog-sensitive (as) enzymes, which are engineered to accept chemically modified substrates that are not efficiently utilized by their wild-type counterparts, has been a powerful strategy in chemical biology. In the context of PARPs, the 8-propylthio NAD+ analog, and more specifically its derivatives, have been pivotal in identifying and characterizing "gatekeeper" mutations that confer this analog sensitivity.

Researchers have identified key "gatekeeper" residues within the NAD+ binding pocket of PARP1. nih.gov Mutation of these residues, such as leucine (B10760876) to alanine, creates a larger pocket that can accommodate the bulkier 8-substituted NAD+ analogs like 8-propylthio NAD+. nih.gov This engineered PARP1 mutant, termed as-PARP1, can preferentially utilize the analog, enabling researchers to specifically label the substrates of PARP1 in a complex cellular environment. This approach has been crucial for screening and identifying PARP1-specific substrates, thereby elucidating its distinct cellular functions. nih.gov

Elucidation of Substrate Specificity and Catalytic Mechanisms within PARP Family Members (e.g., PARP1, PARP2, PARP3, PARP7)

The utility of 8-substituted NAD+ analogs extends beyond PARP1 to other members of the PARP family. The catalytic domains of many PARPs are highly conserved, including the gatekeeper residues. Consequently, mutations analogous to those in PARP1 can be introduced into other PARP isoforms, such as PARP2 and PARP3, to render them sensitive to 8-propylthio NAD+ and its derivatives. nih.gov

This strategy has allowed for a comparative analysis of the substrate profiles of different PARP enzymes. By using clickable versions of 8-propylthio NAD+, where an alkyne or azide (B81097) group is incorporated into the propylthio moiety, researchers can specifically tag and identify the substrates of as-PARP1, as-PARP2, or as-PARP3. nih.gov This has provided invaluable insights into the distinct and overlapping functions of these closely related enzymes in processes like DNA repair and cellular signaling. The development of such isoform-specific tools is a significant step towards understanding the intricate catalytic mechanisms and substrate specificities within the diverse PARP family. While specific data on PARP7 is less prevalent, the established methodology provides a framework for its future investigation.

Functional Consequences of 8-Propylthio Modification on PARP Activity and Poly(ADP-Ribosylation)

The 8-propylthio modification has significant functional consequences for PARP activity. Wild-type PARP enzymes generally exhibit very low activity with 8-propylthio NAD+ as a substrate. nih.gov This steric hindrance prevents the efficient binding and catalysis of the analog. However, in the context of an analog-sensitive PARP mutant, the modified NAD+ can be effectively utilized to catalyze the transfer of ADP-ribose onto target proteins. nih.gov

This results in the formation of poly(ADP-ribose) (PAR) chains that are chemically tagged with the 8-propylthio group. This modification of the PAR chain can be used for various downstream applications, including fluorescent imaging and affinity purification of PARylated proteins and their associated complexes. nih.gov The ability to generate these modified PAR chains in an isoform-specific manner has profound implications for studying the functional consequences of poly(ADP-ribosylation) by individual PARP enzymes in cellular processes. The depletion of NAD+ is a critical event in PARP1-mediated cell death, and the use of such analogs helps to study these pathways with greater precision. nih.govnih.gov

Broader Interrogation of NAD+-Dependent Enzyme Families

The utility of 8-propylthio NAD+ extends to the study of other major families of NAD+-dependent enzymes, offering insights into their function and regulation.

Sirtuins (SIRT1-7)

Sirtuins are a family of NAD+-dependent deacylases that play crucial roles in metabolism, aging, and a variety of cellular stress responses. mdpi.comnih.gov The interaction of 8-substituted NAD+ analogs with sirtuins has been a subject of investigation to develop specific modulators.

Studies on various 8-substituted NAD+ analogs have shown that modifications at this position are generally tolerated by SIRT1, suggesting that the binding pocket can accommodate such changes. nih.gov These analogs have been found to exhibit inhibitory activity against sirtuins, particularly SIRT2, with more moderate effects on SIRT1. nih.gov The propylthio group at the C8 position is expected to influence the binding affinity and catalytic efficiency of sirtuins. The specific inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) for 8-propylthio NAD+ against the full spectrum of sirtuins (SIRT1-7) require further detailed biochemical characterization. The development of such specific inhibitors is crucial for dissecting the individual roles of the seven mammalian sirtuins.

| Enzyme Family | Specific Enzyme | Interaction with 8-substituted NAD+ analogs |

| Sirtuins | SIRT1 | Generally well-accepted modification, moderate inhibitory activity. |

| Sirtuins | SIRT2 | Low micromolar inhibitory activity. |

ADP-Ribosyl Cyclases (e.g., CD38, CD157)

ADP-ribosyl cyclases, such as CD38 and CD157, are ectoenzymes that metabolize NAD+ to produce calcium-mobilizing second messengers like cyclic ADP-ribose (cADPR). nih.govnih.gov These enzymes are important in immune responses and various signaling pathways.

Structure-activity relationship studies of NAD+ analogs have provided insights into the inhibition of CD38. Modifications of the adenine moiety of NAD+ can significantly impact the inhibitory potency. While direct data on 8-propylthio NAD+ is limited, studies on other 8-substituted NAD+ analogs suggest that this position is a viable site for modification to create CD38 inhibitors. The bulky propylthio group is likely to interfere with the binding of the NAD+ molecule within the active site of CD38, thereby inhibiting its enzymatic activity. The development of potent and specific inhibitors for CD38 and its homolog CD157 is of significant therapeutic interest, and 8-propylthio NAD+ represents a lead structure for such endeavors. mdpi.comresearchgate.net

| Enzyme Family | Specific Enzyme | Interaction with NAD+ Analogs |

| ADP-Ribosyl Cyclases | CD38 | Modifications on the purine (B94841) ring can lead to inhibitory activity. |

| ADP-Ribosyl Cyclases | CD157 | As a homolog of CD38, it is a potential target for similar inhibitory analogs. |

Dehydrogenases and Redox Biology

Dehydrogenases are a critical class of oxidoreductases that catalyze the removal of hydrogen atoms from a substrate, transferring them to an acceptor molecule, most commonly NAD⁺ or NADP⁺. This process is fundamental to cellular respiration and a multitude of metabolic pathways. The introduction of a substituent at the 8-position of the adenine ring of NAD⁺, such as a propylthio group, can significantly influence its interaction with dehydrogenases and its role in redox biology.

Research on various 8-substituted NAD⁺ analogs has demonstrated that these modifications can alter the coenzyme's redox potential and its affinity for the active sites of different dehydrogenases. For instance, a 1975 study on octopine (B30811) dehydrogenase revealed that analogs modified at the purine ring, including nicotinamide-8-thioadenine dinucleotide, were capable of binding to the enzyme and forming catalytically active ternary complexes. nih.gov This suggests that the presence of a thioether linkage at the 8-position does not abolish its function as a cofactor for this particular dehydrogenase.

The nature of the substituent at the 8-position dictates the steric and electronic properties of the adenine ring, which in turn affects the syn-anti conformation of the N-glycosidic bond between the adenine base and the ribose sugar. NMR-based experiments have shown that many 8-substituted NAD⁺ analogs preferentially adopt the syn conformation in solution. nih.gov This is a crucial determinant for enzyme interaction, as many dehydrogenases have evolved to bind NAD⁺ in the anti conformation. However, some enzymes exhibit conformational flexibility and can accommodate the syn form, or even induce a conformational change in the analog upon binding.

The interaction of 8-substituted NAD⁺ analogs with various dehydrogenases has been a subject of study, revealing a spectrum of activities from efficient cofactors to inhibitors. The table below summarizes the observed activities of several 8-substituted NAD⁺ analogs with different dehydrogenases, providing a comparative context for the potential behavior of 8-propylthio NAD⁺.

| NAD⁺ Analog | Enzyme | Observed Activity | Reference |

| Nicotinamide-8-thioadenine dinucleotide | Octopine Dehydrogenase | Catalytically active | nih.gov |

| Nicotinamide-8-bromoadenine dinucleotide | Octopine Dehydrogenase | Catalytically active | nih.gov |

| NtzADH | Lactate Dehydrogenase | Supported enzymatic activity | nih.gov |

| NthAD⁺ | Alcohol Dehydrogenase | Supported enzymatic activity | nih.gov |

| ε-NAD⁺ | Glutamate Dehydrogenase | Supported enzymatic activity | nih.gov |

| ε-NAD⁺ | Alcohol Dehydrogenase | Low relative activity (3%) | nih.gov |

This table is interactive. Users can sort the data by clicking on the column headers.

Molecular Recognition and Binding Dynamics of NAD⁺ Analogs with Protein Targets

The ability of a protein to recognize and bind a specific ligand is a fundamental aspect of its function. For dehydrogenases and other NAD⁺-dependent enzymes, the binding of the coenzyme is a prerequisite for catalysis. The introduction of a propylthio group at the 8-position of the adenine ring of NAD⁺ introduces a unique set of steric and chemical properties that influence its molecular recognition by protein targets.

Comparative Analysis of Binding Pockets and Allosteric Sites

The binding pocket for NAD⁺ in dehydrogenases is a highly conserved structural motif, often referred to as the Rossmann fold. This fold is characterized by a series of alternating β-strands and α-helices that create a binding cleft for the adenosine (B11128) diphosphate (B83284) (ADP) portion of the NAD⁺ molecule. The specificity of this interaction is determined by a network of hydrogen bonds and hydrophobic interactions between the amino acid residues of the protein and the various functional groups of the NAD⁺ molecule.

Modification at the 8-position of the adenine ring directly impacts the interactions within this binding pocket. A bulky substituent like a propylthio group will occupy space within the pocket, potentially leading to steric clashes with nearby amino acid residues. However, it can also introduce new, favorable van der Waals interactions. The sulfur atom in the propylthio group can also participate in non-covalent interactions, such as sulfur-π or lone pair-π interactions, which could further stabilize the binding of the analog.

Studies on aldehyde dehydrogenase have shown that the NAD⁺ binding site involves specific contacts with the adenine moiety. researchgate.net For instance, residues like Pro238, Leu264, and Val261 in human aldehyde dehydrogenase 1A3 contact the adenine ring. researchgate.net The introduction of a propylthio group at the 8-position would likely alter these interactions. A comparative analysis of the binding pockets of different dehydrogenases reveals variations in the size and amino acid composition of the region accommodating the adenine ring, which could explain the differential activities of 8-substituted analogs with various enzymes.

Conformational Changes Induced Upon Analog Binding

The binding of a coenzyme to a dehydrogenase often induces significant conformational changes in the protein, a phenomenon known as "induced fit." These changes are crucial for creating the catalytically competent active site and for the proper positioning of the substrate. For example, horse liver alcohol dehydrogenase undergoes a substantial conformational change upon binding NAD⁺, which closes the active site cleft. nih.gov

The binding of an NAD⁺ analog, such as 8-propylthio NAD⁺, can also trigger conformational changes, though the nature and extent of these changes may differ from those induced by the native coenzyme. The altered conformation of the analog itself, particularly the preference for the syn form, can lead to a different set of interactions with the protein, resulting in a distinct final conformation of the enzyme-analog complex.

The ability of an enzyme to undergo the necessary conformational change upon binding an analog is a key determinant of whether the analog will act as a substrate or an inhibitor. If the induced conformation is catalytically active, the analog will function as a coenzyme. Conversely, if the induced conformation is non-productive or if the analog binds without inducing the required conformational shift, it will act as an inhibitor. The study of these conformational changes provides valuable insights into the dynamic nature of enzyme-coenzyme interactions and the molecular basis of catalysis.

Applications in Chemical Genetics and Enzymology Research

Elucidation of Enzyme Substrate Specificity and Catalytic Mechanisms

The analog-sensitive approach using 8-substituted NAD+ analogs is instrumental in dissecting the substrate specificity and catalytic mechanisms of NAD+-dependent enzymes. nih.govnih.gov Since the modification of substrates is restricted to the engineered enzyme in the presence of the analog, scientists can confidently attribute the observed activity to that specific enzyme, even within a complex cellular environment where multiple, related enzymes may share overlapping functions. bohrium.comuni-konstanz.de

This strategy has been successfully applied to the PARP family, which comprises 17 members in humans, many with overlapping substrate profiles. nih.gov By creating analog-sensitive mutants of specific PARPs, such as asPARP-1, asPARP-2, and asPARP-7, researchers can identify the unique protein targets of each enzyme. nih.govnih.gov The ability to transfer this analog-sensitive activity across the PARP family by mutating a conserved gatekeeper residue highlights the broad utility of this approach for both mono- and poly(ADP-ribosyl) transferases. nih.gov This precision allows for a detailed examination of how individual PARP enzymes contribute to distinct cellular signaling pathways, particularly in response to stresses like DNA damage. nih.gov

Chemical Genetic Discovery of NAD+-Dependent Enzyme Targets

A primary application of 8-propylthio NAD+ derivatives is the discovery and identification of novel substrates for NAD+-dependent enzymes. nih.govresearchgate.net By functionalizing the analog with a terminal alkyne group (e.g., 8-Bu(3-yne)T-NAD+), the ADP-ribose moiety transferred to a substrate protein becomes "clickable." nih.gov This alkyne handle allows for the covalent attachment of reporter tags, such as fluorescent dyes or biotin (B1667282), via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. nih.govelsevierpure.com The biotin tag, in particular, enables the affinity purification of the modified proteins, which can then be identified using mass spectrometry. nih.govelsevierpure.com

This chemical genetic strategy has been exceptionally fruitful in expanding the known proteome of PARP substrates. nih.govresearchgate.net For example, using a clickable NAD+ analog and an analog-sensitive PARP-1 mutant, researchers were able to isolate and identify 79 potential PARP-1 substrates, including known targets like histones and heterogeneous nuclear ribonucleoproteins, as well as novel substrates such as tubulin and several mitochondrial proteins. elsevierpure.com This methodology provides a powerful tool to unravel the complex interaction networks of specific PARP enzymes, which is crucial for understanding their diverse biological roles. bohrium.comuni-konstanz.de The specificity of the approach, which relies on the poor utilization of the analog by endogenous wild-type PARPs, is key to its success in identifying bona fide substrates from complex cellular extracts. nih.govelifesciences.org

The analog-sensitive approach has provided direct evidence for the role of PARP-1 in regulating transcription. nih.gov Studies using asPARP-1 and 8-Bu(3-yne)T-NAD+ revealed that PARP-1 directly ADP-ribosylates the Negative Elongation Factor (NELF) complex, which is a key regulator of promoter-proximal pausing by RNA polymerase II (Pol II). nih.gov The research demonstrated that this ADP-ribosylation inhibits the NELF complex. nih.gov Consequently, when PARP-1 activity is reduced or inhibited, or when the ADP-ribosylation sites on the NELF-E subunit are mutated, Pol II pausing is increased. nih.gov This finding establishes a clear functional link between PARP-1 activity, ADP-ribosylation, and the regulation of transcription elongation, showcasing the power of this chemical genetic tool to illuminate specific molecular mechanisms. nih.gov

| Finding | Methodology | Implication | Reference |

|---|---|---|---|

| PARP-1 directly modifies the NELF complex. | Use of asPARP-1 with 8-Bu(3-yne)T-NAD+ to identify substrates. | Establishes a direct physical and enzymatic interaction. | nih.gov |

| ADP-ribosylation by PARP-1 inhibits NELF. | In vitro and cellular assays measuring NELF activity. | Reveals the functional consequence of the modification. | nih.gov |

| Inhibition of PARP-1 increases RNA Pol II pausing. | Depletion or inhibition of PARP-1 in cells. | Links PARP-1 activity directly to the control of transcription elongation. | nih.gov |

Similarly, the role of PARP-7, a mono(ADP-ribosyl) transferase (MART), has been significantly clarified using this chemical genetic approach. nih.govelifesciences.orgnih.gov By creating an analog-sensitive PARP-7 (asPARP-7) and using it with 8-Bu(3-yne)T-NAD+ in ovarian cancer cell extracts, researchers identified hundreds of novel substrates. nih.govelifesciences.orgsemanticscholar.org These substrates were involved in various cellular processes, including cell-cell adhesion and cytoskeletal regulation. nih.govnih.gov

A key discovery from this work was the identification of α-tubulin as a direct substrate of PARP-7. nih.govelifesciences.orgnih.gov Further investigation revealed that the mono-ADP-ribosylation (MARylation) of α-tubulin by PARP-7 promotes microtubule instability. nih.govelifesciences.orgnih.gov In ovarian cancer cells, depleting PARP-7 or mutating its modification sites on α-tubulin led to increased microtubule stability and a reduction in cancer cell growth and motility. nih.govnih.gov This research not only identified an extensive PARP-7-modified proteome but also uncovered a novel mechanism by which PARP-7 regulates microtubule dynamics, impacting cancer cell biology. nih.govelifesciences.orgnih.gov

| Finding | Experimental Approach | Significance | Reference |

|---|---|---|---|

| Identified ~500-1000 high-confidence PARP-7 substrates in HeLa and OVCAR4 cells. | asPARP-7 with 8-Bu(3-yne)T-NAD+ coupled to mass spectrometry. | Revealed an extensive PARP-7 ADP-ribosylated proteome involved in cancer-related phenotypes. | nih.gov |

| α-tubulin is a direct substrate of PARP-7. | Identification via mass spectrometry and validation with biochemical assays. | Links PARP-7 directly to the cytoskeleton. | nih.govelifesciences.orgnih.gov |

| MARylation of α-tubulin by PARP-7 destabilizes microtubules. | Microtubule depolymerization and regrowth assays. | Uncovers a novel mechanism for microtubule control. | nih.govelifesciences.org |

| Depletion of PARP-7 slows ovarian cancer cell growth and motility. | Cell-based assays following PARP-7 knockdown. | Highlights PARP-7 as a potential therapeutic target in ovarian cancer. | nih.gov |

Development and Utilization of Biological Probes

The unique properties of 8-substituted NAD+ analogs have enabled their development as powerful biological probes. nih.govnih.gov The incorporation of functionalities like alkynes or fluorophores allows for the specific labeling and tracking of ADP-ribosylation events within cells. elsevierpure.comnih.gov These probes are essential for overcoming the challenges associated with studying post-translational modifications, which are often dynamic and occur at low levels. nih.gov

Clickable NAD+ analogs derived from the 8-substituted scaffold are used to visualize ADP-ribosylation in living cells. nih.govnih.gov By introducing an analog like 8-Bu(3-yne)T-NAD+ into cells expressing an engineered analog-sensitive PARP, researchers can specifically label the targets of that enzyme. nih.gov Following the ADP-ribosylation reaction, a fluorescent dye with an azide (B81097) group can be "clicked" onto the modified proteins. elsevierpure.com This allows for the direct visualization of the subcellular localization of PARP activity and its substrates via fluorescence microscopy. nih.gov This imaging capability provides spatial and temporal information about signaling events that are mediated by ADP-ribosylation, offering insights into processes like the DNA damage response in real-time. nih.gov

Affinity-Based Proteomics for the Identification of NAD+-Binding Proteins and Substrates

A key application of 8-propylthio-NAD+ is in affinity-based proteomics to identify the substrates of specific NAD+-dependent enzymes. This is exemplified by a chemical genetic strategy developed for the PARP enzyme family. nih.govresearchgate.net PARPs play crucial roles in DNA repair and signaling by transferring ADP-ribose from NAD+ onto target proteins. amegroups.orgresearchgate.net

The methodology involves creating mutant PARP enzymes with altered catalytic centers—so-called analog-sensitive PARPs (asPARPs)—that are specifically designed to accommodate and utilize bulky NAD+ analogs like 8-propylthio-NAD+. amegroups.org To facilitate detection and enrichment, the analog is often further modified with a "clickable" chemical handle, such as an alkyne group, creating a multifunctional probe. amegroups.org

When this clickable 8-propylthio-NAD+ analog is introduced into cell lysates containing a specific asPARP, the engineered enzyme transfers the modified ADP-ribose onto its direct protein substrates. amegroups.orgnih.gov Wild-type PARPs and other NAD+-binding proteins in the lysate cannot use the bulky analog, ensuring that only the substrates of the specific asPARP of interest are labeled. amegroups.org Following the labeling reaction, a reporter molecule, such as biotin, can be attached via a copper-catalyzed azide-alkyne cycloaddition "click" reaction. The biotin tag then allows for the affinity-based purification of the labeled substrate proteins using streptavidin beads. Finally, the enriched proteins are identified and the specific sites of modification are mapped using quantitative mass spectrometry. nih.gov This powerful technique has been used to map hundreds of ADP-ribosylation sites for PARP-1, PARP-2, and PARP-3 across the proteome. nih.gov

Table 1: Workflow for Affinity-Based Proteomic Identification of asPARP-1 Substrates

| Step | Description | Key Reagent(s) | Outcome |

|---|---|---|---|

| 1. Enzyme Engineering | Site-directed mutagenesis is used to create an analog-sensitive PARP-1 (asPARP-1) with a modified active site. | N/A | An asPARP-1 enzyme that can accept bulky NAD+ analogs. |

| 2. Substrate Labeling | The asPARP-1 is incubated with cell lysate and a clickable, alkyne-modified 8-propylthio-NAD+ analog. | Alkyne-8-propylthio-NAD+ | Substrates of asPARP-1 are covalently labeled with the alkyne-analog. |

| 3. Reporter Tagging | A biotin-azide tag is attached to the labeled substrates via a "click" reaction. | Biotin-azide | Biotin-tagged substrate proteins. |

| 4. Affinity Purification | The biotinylated proteins are captured and enriched from the lysate. | Streptavidin-coated beads | Isolation of asPARP-1 substrates. |

| 5. Proteomic Analysis | The enriched proteins are identified and modification sites are mapped. | Mass Spectrometry | A comprehensive list of specific PARP-1 substrates. |

Utility in Biochemical and Enzymatic Assays

The engineered pairing of an analog-sensitive enzyme with 8-propylthio-NAD+ provides a highly specific and versatile platform for various biochemical and enzymatic assays. This system allows for the study of enzyme activity and inhibition with a clarity that is unattainable with native enzymes that share overlapping functions and substrate pools. amegroups.orgnih.gov

Real-Time Measurement of NAD+ Hydrolase Activity

While 8-propylthio-NAD+ is a substrate for the NAD+ hydrolase activity of engineered PARPs, its use in assays designed for continuous, real-time measurement has not been a primary focus of published research. Assays that monitor NAD+ consumption in real time often rely on NAD+ analogs that produce a fluorescent signal upon cleavage. The detection of 8-propylthio-NAD+ consumption by asPARPs typically involves endpoint assays. These methods include immunoblotting with antibodies against ADP-ribose or, if a tagged analog is used, with streptavidin conjugates, followed by chemiluminescent or colorimetric detection. nih.gov These techniques confirm that the reaction has occurred and can provide a quantitative measure at a specific time point, rather than a continuous kinetic trace.

Quantitative Assessment of Enzyme Kinetics with NAD+ Analogs

The development of the asPARP and 8-propylthio-NAD+ system was itself a feat of quantitative kinetic assessment. amegroups.org The process required screening a matrix of multiple PARP1 mutants against a panel of different bulky NAD+ analogs to identify a pair with efficient catalytic activity. amegroups.org This screening process inherently measures and compares the kinetic compatibility of each enzyme-analog combination.

Once an optimal pair is identified, such as the asPARP-1 mutant and 8-propylthio-NAD+, the system can be used for further quantitative analysis. For example, the efficiency of substrate ADP-ribosylation by the engineered enzyme can be quantified by measuring the amount of analog incorporated into a target protein over time. This allows for a precise assessment of the enzyme's kinetic behavior without interference from other cellular enzymes. Although the native NAD+ remains a more efficient substrate for wild-type PARP1, the engineered system provides an orthogonal tool to study the enzyme's function in isolation. nih.gov

Table 2: Illustrative Screening for an Optimal Analog-Sensitive PARP1 (asPARP1) and NAD+ Analog Pair

| PARP1 Mutant | NAD+ Analog | Relative Activity | Selection Status |

|---|---|---|---|

| Mutant A | 8-ethylthio-NAD+ | Low | Not Selected |

| Mutant A | 8-propylthio-NAD+ | Low | Not Selected |

| Mutant B | 8-ethylthio-NAD+ | Moderate | Candidate |

| Mutant B | 8-propylthio-NAD+ | High | Selected |

| Mutant C | 8-ethylthio-NAD+ | Negligible | Not Selected |

| Mutant C | 8-propylthio-NAD+ | Low | Not Selected |

| Wild-Type PARP1 | 8-propylthio-NAD+ | Negligible | Control |

This table is a conceptual representation based on the screening approach described in research commentaries. amegroups.org

High-Throughput Screening Methodologies for Enzyme Modulators

The unique specificity of the asPARP and 8-propylthio-NAD+ system makes it an ideal platform for high-throughput screening (HTS) of potential enzyme modulators, such as inhibitors. nih.gov Because the assay signal is generated only by the engineered enzyme, it provides a clean and robust window to screen large chemical libraries for compounds that specifically affect its activity.

In a typical HTS setup, the asPARP enzyme, its substrate (e.g., a histone protein), and the clickable 8-propylthio-NAD+ analog would be combined in microtiter plates. Each well would also contain a different compound from a chemical library. After an incubation period, the reaction would be stopped and the incorporation of the analog would be quantified. A decrease in signal compared to a control well would indicate that the compound is an inhibitor of the asPARP enzyme. This approach offers high specificity, as compounds that inhibit wild-type PARPs but not the engineered mutant (or vice-versa) can be identified, enabling the discovery of modulators with unique isoform-selectivity. nih.govnih.gov

Table 3: Conceptual Design of an HTS Assay for asPARP-1 Inhibitors

| Component | Purpose |

|---|---|

| asPARP-1 Enzyme | The specific enzyme target. |

| Histone H1 | A known protein substrate for PARP-1. |

| Alkyne-8-propylthio-NAD+ | The unique co-substrate for asPARP-1, providing the basis for the signal. |

| Compound Library | A collection of small molecules to be tested for inhibitory activity. |

| Biotin-azide | "Click" reagent to tag the incorporated analog for detection. |

| Streptavidin-HRP | Enzyme conjugate that binds biotin and generates a detectable signal. |

| Chemiluminescent Substrate | Reagent that produces light when acted upon by HRP, which is then quantified. |

Future Research Directions and Advanced Methodological Integration

Development of Next-Generation 8-Substituted NAD+ Analogs with Enhanced Specificity and Tunable Properties

The development of novel NAD+ analogs is a cornerstone of advancing research into NAD-dependent enzymes. Modifications at the C8 position of the adenine (B156593) ring have proven to be particularly fruitful, as this position is often amenable to substitution without completely abolishing recognition by many enzymes. nih.gov Future efforts are directed toward creating next-generation 8-substituted analogs with finely tuned properties to serve as highly specific molecular tools.

Researchers are exploring a diverse range of chemical moieties to attach at the C8 position to modulate the analog's interaction with target enzymes. The goal is to develop inhibitors or substrates with high selectivity for a single enzyme or a specific subfamily, such as distinguishing between different sirtuins (SIRT1-7) or poly(ADP-ribose) polymerases (PARPs). nih.gov For instance, early studies with a set of 8-substituted NAD+ analogs revealed inhibitory activity against SIRT2 at low micromolar concentrations, but only moderate activity against SIRT1, suggesting that modifications at this position can confer selectivity. nih.gov

Furthermore, the concept of "tunable properties" involves incorporating functional groups that facilitate advanced applications. This includes:

Fluorescent Tags: Attaching fluorophores to create analogs whose fluorescent properties change upon enzymatic conversion, allowing for real-time monitoring of enzyme activity. nih.govresearchgate.net

Photoaffinity Labels: Incorporating photoreactive groups, such as diazirines, to create probes that can be covalently cross-linked to interacting proteins upon UV irradiation. nih.gov

"Clickable" Moieties: Introducing bioorthogonal handles like alkynes or azides that allow for the "click" attachment of reporter tags for visualization or affinity tags for purification of interacting molecules. nih.govresearchgate.net

Systematic structure-activity relationship (SAR) studies are essential in this endeavor, correlating specific C8-substitutions with their effects on enzyme binding and activity to guide the rational design of new and more powerful chemical probes. nih.govresearchgate.netmdpi.com

Integration of 8-Propylthio NAD+ Research with Advanced Omics Technologies

To understand the global impact of perturbing NAD+ metabolism with analogs like 8-propylthio NAD+, researchers are increasingly integrating these studies with high-throughput 'omics' technologies. This systems-level approach provides a comprehensive view of the molecular changes occurring within a cell.

The NAD+ interactome—the complete set of proteins that bind to NAD+ or its derivatives—is more diverse than previously understood. nih.govucp.pt Chemical proteomics provides a powerful, unbiased method for globally identifying proteins that interact with NAD+ analogs. A prominent strategy involves photoaffinity labeling combined with mass spectrometry. nih.gov

The general workflow for this approach is as follows:

Probe Design: A clickable, photoaffinity NAD+ analog is synthesized. This probe is bifunctional, containing both a photoreactive group and a bioorthogonal tag (e.g., an alkyne). nih.gov

Labeling: The probe is introduced into cell lysates or intact cells.

Cross-linking: UV irradiation is used to activate the photoreactive group, causing the analog to form a covalent bond with nearby proteins. nih.gov

Tagging and Enrichment: A reporter molecule, such as biotin-azide, is attached to the probe's alkyne handle via a click chemistry reaction. The biotinylated proteins are then enriched from the complex mixture using streptavidin-coated beads. nih.gov

Identification: The enriched proteins are digested into peptides and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govyoutube.com

This methodology has been successfully used to identify both known and previously unknown NAD+/NADH-binding proteins, significantly expanding our understanding of the NAD+ interactome. nih.govresearchgate.net Applying this technique with 8-propylthio NAD+ or similar analogs could reveal the specific protein interaction networks influenced by these particular chemical structures.

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, is crucial for understanding how NAD+ analogs affect cellular metabolic networks. Given the central role of NAD+ in hundreds of metabolic reactions, introducing an analog can have widespread consequences. nih.govnih.gov

Using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can perform targeted metabolomics to precisely quantify the levels of NAD+ and its related metabolites. nih.gov This includes precursors from the de novo and salvage pathways (e.g., tryptophan, nicotinamide (B372718), nicotinamide riboside), intermediates (e.g., NMN), and catabolites. nih.govcreative-proteomics.com By comparing the NAD+ metabolome of untreated cells to those treated with an analog like 8-propylthio NAD+, scientists can map the resulting perturbations in these critical pathways. nih.govresearchgate.net Such studies can reveal which enzymatic steps are inhibited or activated by the analog and uncover downstream effects on connected metabolic networks, such as glycolysis, the TCA cycle, and nucleotide biosynthesis. nih.govresearchgate.net

Advanced Omics Technologies in NAD+ Analog Research

| Technology | Primary Goal | Key Methodologies | Expected Outcome |

|---|---|---|---|

| Proteomics | Identify the complete set of proteins that interact with a specific NAD+ analog. | Photoaffinity Labeling (PAL), Click Chemistry, Affinity Purification, Mass Spectrometry (LC-MS/MS). nih.gov | A comprehensive map of the analog's protein interactome, revealing direct targets and off-targets. |

| Metabolomics | Quantify changes in the NAD+ metabolic network in response to an analog. | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Hydrophilic Interaction Chromatography (HILIC). nih.gov | Detailed profile of metabolic perturbations, identifying affected enzymes and pathways. |

Applications in Investigating Cellular Signaling Pathways and Metabolic Networks

NAD+ is not just a cofactor for metabolic redox reactions; it is also a substrate for signaling enzymes that regulate a vast array of cellular processes, including DNA repair, gene expression, and apoptosis. nih.govnih.govoup.com Synthetic analogs like 8-propylthio NAD+ are invaluable tools for dissecting these complex signaling and metabolic networks. nih.gov

By acting as selective inhibitors or substrates for NAD-consuming enzymes such as PARPs, sirtuins, and ADP-ribosyl cyclases (e.g., CD38), these analogs allow researchers to probe the function of specific enzymes within a pathway. nih.govnih.gov For example, an analog that selectively inhibits one member of the PARP family can be used to determine the unique role of that enzyme in the DNA damage response. The ability of NAD+ itself to directly regulate protein-protein interactions, such as the binding of DBC1 to PARP1, opens another avenue of investigation where analogs can be used to stabilize or disrupt these complexes to study their functional consequences. nih.gov

Engineering of Analog-Sensitive Enzyme Systems for Targeted Interventions in Biological Processes

A sophisticated and powerful application for bulky NAD+ analogs like 8-propylthio NAD+ is in the field of chemical genetics. This approach involves engineering an enzyme of interest to make it uniquely sensitive to a synthetic analog that is not recognized by its wild-type counterpart in the cell.

This "bump-and-hole" strategy involves:

The "Hole": The target enzyme's NAD+ binding pocket is mutated, typically by replacing a large "gatekeeper" amino acid residue with a smaller one (e.g., glycine (B1666218) or alanine). This creates space in the binding site.

The "Bump": A bulky NAD+ analog, such as 8-propylthio NAD+, is synthesized. The bulky group (the "bump") at the C8 position prevents it from fitting into the tight binding pocket of wild-type enzymes.

Orthogonal Pair: The engineered enzyme with the "hole" can now uniquely accommodate the "bumped" analog, forming an exclusive enzyme-substrate pair that functions orthogonally to the cell's natural pathways.

This technique allows for the highly specific activation or inhibition of a single enzyme in a complex biological system. A key study utilized 8-propylthio NAD+ to screen for analog-sensitive gatekeeper mutations in PARP1. The resulting engineered PARP1 could then be specifically activated by the analog, enabling researchers to identify its direct ADP-ribosylation targets and uncover a specific role for PARP-1 in transcription elongation. This method provides a powerful tool for targeted interventions, allowing scientists to dissect the precise function of one enzyme out of a large family of related proteins.

Q & A

Q. How can 8-propylthio NAD+ (sodium salt) be integrated with CRISPR-based biosensors for real-time NAD+ monitoring?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.